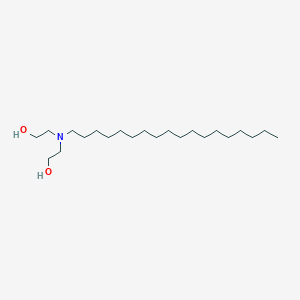

Stearyldiethanolamin

Übersicht

Beschreibung

Stearyldiethanolamine, also known as 2,2’- (Octadecylimino)diethanol, is a chemical compound with the molecular formula C22H47NO2. It is a white to light yellow waxy solid with a slight amine odor. This compound is primarily used as a non-ionic antistatic agent in various industrial applications due to its excellent compatibility, heat resistance, and thermal stability .

Wissenschaftliche Forschungsanwendungen

Stearyldiethanolamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Tensid und Emulgator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird bei der Entwicklung von antibakteriellen Vliesstoffen und Frische-Erhaltungsfilmen eingesetzt.

Medizin: Für seinen potenziellen Einsatz in biomedizinischen Anwendungen wie intelligenten Hydrogelen mit Formgedächtniseigenschaften untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Störung der bakteriellen Zellmembranen. Die Alkylkette der Verbindung interagiert mit den Zellmembranen, was zu irreversiblen Schäden und Zelltod führt. Dieser bakterizide Mechanismus ist besonders wirksam gegen sowohl grampositive als auch gramnegative Bakterien, wodurch es zu einer wertvollen Komponente in antibakteriellen Anwendungen wird .

Ähnliche Verbindungen:

Diethanolamin: Eine Verbindung mit ähnlichen funktionellen Gruppen, aber einer kürzeren Alkylkette.

Triethanolamin: Eine weitere verwandte Verbindung mit drei Ethanolamingruppen.

Vergleich:

This compound: Hat eine lange Alkylkette, die bessere Tensideigenschaften und eine höhere thermische Stabilität bietet.

Diethanolamin: Hydrophiler aufgrund der kürzeren Alkylkette, wodurch es besser in Wasser löslich ist.

Triethanolamin: Bietet eine höhere Löslichkeit und wird häufig in Kosmetika und Pharmazeutika verwendet

This compound zeichnet sich durch seine einzigartige Kombination aus einer langen Alkylkette und Ethanolamingruppen aus, die hervorragende Tensideigenschaften und thermische Stabilität bieten, wodurch es für eine Vielzahl von industriellen und wissenschaftlichen Anwendungen geeignet ist.

Wirkmechanismus

Target of Action

Stearyldiethanolamine (C18DEA) is primarily targeted at bacterial cells . It is used as an active ingredient in antibacterial films designed to prevent bacterial growth on their surface .

Mode of Action

The bactericidal mechanism of Stearyldiethanolamine involves the disruption of bacterial cell membranes . The alkyl chain of C18DEA interacts with the cell membranes, leading to irreversible damage and cell death .

Biochemical Pathways

It is known that the compound’s action results in the lysis of bacterial cells . This suggests that it may interfere with essential cellular processes, such as cell wall synthesis or energy metabolism, ultimately leading to cell death.

Result of Action

The primary result of Stearyldiethanolamine’s action is the death of bacterial cells . This is achieved through the disruption of cell membranes, leading to cell lysis . The compound has demonstrated a broad-spectrum bactericidal effect, being effective against both gram-positive and gram-negative bacteria .

Biochemische Analyse

Biochemical Properties

It is soluble in methanol , suggesting it may interact with other biomolecules in methanol-soluble environments.

Cellular Effects

It has been used as an active ingredient in the development of antibacterial non-woven fabric and antibacterial freshness-keeping film . This suggests that Stearyldiethanolamine may have some impact on bacterial cells, possibly influencing cell function, signaling pathways, gene expression, or cellular metabolism.

Molecular Mechanism

Given its use in antibacterial applications , it may exert its effects at the molecular level through interactions with bacterial biomolecules

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Stearyldiethanolamin kann durch die Reaktion von Octadecylamin mit Ethylenoxid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Zugabe von Ethylenoxid zu Octadecylamin unter kontrollierten Bedingungen. Der Prozess erfordert die Verwendung eines Katalysators wie Kaliumhydrogencarbonat und wird in einem Lösungsmittel wie Acetonitril durchgeführt. Das Gemisch wird unter Rückfluss mehrere Stunden gerührt und erhitzt, um eine vollständige Reaktion sicherzustellen .

Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von this compound einem ähnlichen synthetischen Weg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird dann durch Destillation oder Rekristallisation gereinigt, um die gewünschte Qualität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Stearyldiethanolamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um Amine zu bilden.

Substitution: Es kann Substitutionsreaktionen mit Halogenen oder anderen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Halogene oder andere Elektrophile in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Oxiden.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Derivaten.

Vergleich Mit ähnlichen Verbindungen

Diethanolamine: A compound with similar functional groups but a shorter alkyl chain.

Triethanolamine: Another related compound with three ethanolamine groups.

Comparison:

Stearyldiethanolamine: Has a long alkyl chain, providing better surfactant properties and higher thermal stability.

Diethanolamine: More hydrophilic due to the shorter alkyl chain, making it more soluble in water.

Triethanolamine: Offers higher solubility and is commonly used in cosmetics and pharmaceuticals

Stearyldiethanolamine stands out due to its unique combination of a long alkyl chain and ethanolamine groups, providing excellent surfactant properties and thermal stability, making it suitable for a wide range of industrial and scientific applications.

Eigenschaften

IUPAC Name |

2-[2-hydroxyethyl(octadecyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h24-25H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLNTMNRNCENRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036311 | |

| Record name | 2,2'-(Octadecylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10213-78-2 | |

| Record name | Stearyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10213-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Octadecylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(octadecylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J75C7GK1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Stearyldiethanolamine interact with bacterial cells, and what are the downstream effects?

A1: Research suggests that Stearyldiethanolamine exhibits antibacterial activity by disrupting bacterial cell membranes. [] The alkyl chain of the molecule is believed to integrate into the lipid bilayer of the cell membrane, compromising its integrity. This disruption leads to leakage of cellular contents and ultimately cell death (lysis). [] This mechanism is effective against both Gram-positive and Gram-negative bacteria. []

Q2: What is the potential risk associated with Stearyldiethanolamine migration from food packaging, and how is dietary exposure assessed?

A2: Studies have demonstrated that Stearyldiethanolamine can migrate from food packaging materials into food simulants and even foods themselves. [] This raises concerns about human exposure to this compound through the diet. Researchers have estimated dietary exposure by analyzing the levels of Stearyldiethanolamine migrating into various foods and food simulants and considering typical consumption patterns. [] While the estimated daily intake appears to be low (ranging from 0.0005 to 0.0026 µg/kg bw/day), further research is needed to determine potential long-term effects and establish safe exposure limits. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)

![(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B161891.png)